4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide
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Overview
Description
4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is a synthetic organic compound that features a pyrrolidine ring, a but-2-yn-1-yl chain, and a benzamide group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to have nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds with a pyrrolidine ring have been synthesized as selective androgen receptor modulators (sarms) with the aim of modifying the pharmacokinetic profile .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the But-2-yn-1-yl Chain: This step involves the coupling of the pyrrolidine ring with a but-2-yn-1-yl chain using reagents such as alkynes and halides under specific conditions.
Formation of the Benzamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine ring and benzene structure but differs in the functional groups attached.
N-(pyridin-2-yl)benzamide: Contains a benzamide group but has a pyridine ring instead of a pyrrolidine ring.
4-chloro-N-(pyrrolidin-1-yl)benzamide: Similar structure but lacks the but-2-yn-1-yl chain.
Uniqueness
4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPKQTKRGMZGDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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